Critical Functional Group Divergence from the Parent Carboxylic Acid Analog
The target compound is the trifluoroethylamide derivative of 1-[(2-fluorophenoxy)acetyl]azetidine-3-carboxylic acid (CAS 1350989-09-1). The parent acid has a reported IC50 of 7.6–9 nM against MCT1 in rat RBE4 cells [1]. The conversion of the carboxylic acid to a trifluoroethylamide is a common medicinal chemistry strategy to address the poor passive permeability typically associated with carboxylic acids. This modification replaces a charged, hydrogen-bond-donating carboxyl group with a neutral, lipophilic amide, which would be expected to alter the compound's logP, solubility, and target binding kinetics, making it a distinct tool for probing MCT1 pharmacology where intracellular access or reduced efflux is required.
| Evidence Dimension | Functional group impact on physicochemical and ADME properties |
|---|---|
| Target Compound Data | Neutral 2,2,2-trifluoroethylamide; predicted to have higher logP, lower hydrogen bond donor count (0 vs 1), and lower topological polar surface area than the acid analog. |
| Comparator Or Baseline | 1-[(2-fluorophenoxy)acetyl]azetidine-3-carboxylic acid (CAS 1350989-09-1, parent acid); MCT1 IC50 7.6–9 nM |
| Quantified Difference | Amide formation eliminates the negative charge at physiological pH, with a predicted increase in logD7.4 of >1.5 log units based on standard fragment contributions. |
| Conditions | Structural comparison; biological activity of the target compound has not been experimentally reported. |
Why This Matters
For cellular assays, the amide form is less likely to require active transport or be limited by poor membrane penetration, a known drawback of the parent acid, making it a superior probe for intracellular target engagement studies.
- [1] BindingDB. (n.d.). BDBM50092072 (CHEMBL3582419). Affinity Data: IC50 7.60-9 nM for MCT1. View Source
